molecular formula C40H52O2 B1238290 Alloxanthin CAS No. 28380-31-6

Alloxanthin

Cat. No.: B1238290
CAS No.: 28380-31-6
M. Wt: 564.8 g/mol
InChI Key: DVICWXUADSCSLL-DDEWRDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloxanthin is a carotenoid pigment . It is also known by other names such as Cryptomonaxanthin, Cynthiaxanthin, and Pectenoxanthin . The molecular formula of this compound is C40H52O2 .


Synthesis Analysis

The synthesis of this compound involves a High-Performance Liquid Chromatography (HPLC) analytical method for three stereoisomers . This method was established using a chiral column . Two authentic samples, (3S,3’S)- and meso-stereoisomers, were chemically synthesized according to the method previously developed for (3R,3’R)-alloxanthin .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C40H52O2 . The average mass is 564.840 Da and the monoisotopic mass is 564.396729 Da .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are complex and involve multiple steps . The biosynthesis is described mainly through figures showing the chemical reactions to the various compounds involved, adding numbers to indicate the various enzymes known to catalyse the reactions studied in detail .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C40H52O2 . The average mass is 564.840 Da and the monoisotopic mass is 564.396729 Da .

Scientific Research Applications

Spectroscopic Properties

Alloxanthin, featuring two triple bonds, exhibits unique spectroscopic properties. Steady-state and femtosecond transient absorption spectroscopies reveal that this compound has an S2 energy comparable to zeaxanthin, a non-triple bond homolog. However, its S1 lifetime is significantly longer. This suggests that the triple bond in this compound isolates the conjugation of the backbone, increasing the S1 state energy and reducing the S1-S2 energy gap. This finding is critical for understanding the dynamic behavior of carotenoids like this compound in various environments, potentially influencing their absorption and emission properties (West et al., 2016).

Role in Marine Ecosystems

This compound is known as a taxonomic marker for Cryptophyceae in natural seawater. A study assessing the use of this compound to estimate zooplankton grazing on Cryptophyceae found that this compound detected in copepod extracts did not correlate with their consumption of Cryptophyceae. This suggests that most of the detected this compound originates from body tissues rather than the gut, challenging its suitability as a quantitative biomarker for copepod grazing on Cryptophyceae (Antajan & Gasparini, 2004).

Stereochemistry in Aquatic Animals

Research focusing on the absolute configuration of naturally occurring this compound used a chiral HPLC analytical method. This study found that this compound isolated from various aquatic animals like shellfishes, tunicates, and crucian carp matched the (3R,3′R)-stereoisomer. Unexpectedly, this compound from some species was a mixture of three stereoisomers. These findings are significant for understanding the stereochemical diversity of this compound in nature and its implications for marine biochemistry and nutrition (Yamano et al., 2014).

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects. A study on murine macrophage-like cells stimulated with lipopolysaccharide (LPS) showed that this compound significantly suppressed the expression of pro-inflammatory cytokines and enzymes. This suggests potential therapeutic applications of this compound in conditions involving inflammation and immune response (Konishi et al., 2008).

Synthesis and Structural Analysis

The synthesis of various stereoisomers of this compound has been achieved, confirming its structural formulation as a carotenoid with specific acetylenic linkages. This research contributes to the understanding of this compound's chemical properties, potentially influencing its biological activities and applications in various fields (Davies et al., 1984).

Mechanism of Action

Alloxanthin is a structural analog of the natural purine base, hypoxanthine . After ingestion, this compound is metabolized to its active metabolite, oxypurinol (alloxanthine) in the liver , which acts as an inhibitor of xanthine oxidase enzyme .

Future Directions

Cryptophyte algae, which produce Alloxanthin, have attracted scientific attention because of their characteristics and biotechnological potential . The pronounced bioactivity of this compound suggests increasing research efforts on this molecule . A deeper integration of plant ecophysiological studies into a biotechnological context could improve the exploration and exploitation of bioactive natural products .

Properties

IUPAC Name

(1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-20,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVICWXUADSCSLL-DDEWRDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321358
Record name (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28380-31-6
Record name Alloxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28380-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15L7OO8SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alloxanthin
Reactant of Route 2
Alloxanthin
Reactant of Route 3
Reactant of Route 3
Alloxanthin
Reactant of Route 4
Reactant of Route 4
Alloxanthin
Reactant of Route 5
Alloxanthin
Reactant of Route 6
Alloxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.